Cabergoline-d5 is a deuterated analogue of cabergoline, a potent dopamine receptor agonist primarily used in the treatment of disorders such as prolactinomas and Parkinson's disease. The deuteration enhances its pharmacokinetic properties, allowing for more precise studies of its metabolism and mechanism of action. This compound is classified under dopamine agonists, which are essential in modulating dopamine pathways in various neurological and endocrine conditions.
Cabergoline-d5 is synthesized from cabergoline, which is derived from the ergot alkaloid family. The compound is classified as a dopamine D2 receptor agonist, with additional activity at D3 receptors. Its chemical structure includes modifications that allow it to exhibit enhanced stability and solubility characteristics compared to non-deuterated forms. The International Union of Pure and Applied Chemistry (IUPAC) name for cabergoline-d5 reflects its complex structure, including specific deuterated positions that are critical for its function.
The synthesis of cabergoline-d5 typically involves the introduction of deuterated reagents during the chemical synthesis process. This can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Specific steps may include:
Cabergoline-d5 has a complex molecular structure characterized by:
The compound's structural integrity is crucial for its interaction with dopamine receptors, and modifications through deuteration can influence its binding affinity and metabolic stability.
Cabergoline-d5 participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action involves conformational changes in the receptor upon binding, leading to activation of intracellular signaling cascades that modulate neurotransmitter release and hormonal regulation.
Cabergoline-d5 exerts its effects primarily through agonistic activity at dopamine receptors:
Data from various studies indicate that cabergoline-d5 may also influence other neurotransmitter systems indirectly through its dopaminergic actions.
Cabergoline-d5 serves multiple scientific purposes:
Cabergoline-d5 is a stable isotopologue of the dopamine receptor agonist cabergoline, where five hydrogen atoms at specific molecular positions have been replaced by deuterium (²H or D) atoms. This intentional deuteration occurs exclusively at the allyl substituent (prop-2-en-1-yl group), resulting in a pentadeuterated moiety (-CD₂-CD=CD₂) while preserving the core ergoline structure of the parent compound [7] [8]. The molecular formula of cabergoline-d5 is C₂₆H₃₂D₅N₅O₂, with a molecular weight of 456.64 g/mol, which represents a 5 Da increase compared to non-deuterated cabergoline (451.60 g/mol) [3] [6]. This compound is identified by the CAS Registry Number 1426173-20-7 and carries several synonyms including FCE-21336-d5, Cabaser-d5, and Dostinex-d5 [6] [10].
The chemical structure retains the tetracyclic ergoline scaffold characteristic of cabergoline, featuring an indolo[4,3-fg]quinoline core system with specific stereochemical configurations at the 6aR and 9R positions [7]. The structural integrity of the pharmacologically active components remains intact, ensuring that the deuterated compound maintains identical steric and electronic properties to its non-deuterated counterpart in biological interactions. This precise deuteration strategy creates a distinct mass spectrometric signature while preserving the compound's affinity for target receptors, making it particularly valuable as an internal standard in bioanalytical applications [3] [7].
Table 1: Molecular Identity of Cabergoline-d5 [3] [6] [7]
Identifier | Specification |
---|---|
Systematic Name | (6aR,9R)-N-[3-(Dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-en-1-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
CAS Registry Number | 1426173-20-7 |
Molecular Formula | C₂₆H₃₂D₅N₅O₂ |
Molecular Weight | 456.64 g/mol |
Unlabeled CAS | 81409-90-7 |
Canonical SMILES | [2H]/C([2H])=C([2H])\C([2H])([2H])N1[C@@]2([H])C@@([H])C3=CC=CC4=C3C(C2)=CN4 |
Deuterated isotopologues like cabergoline-d5 serve as indispensable molecular tools in modern pharmaceutical research and development. Their primary utility stems from the phenomenon whereby deuterium substitution can alter the pharmacokinetic and metabolic profiles of pharmaceutical compounds without modifying their intrinsic pharmacological activity [3] [9]. This modification occurs because the carbon-deuterium (C-D) bond exhibits greater stability compared to the carbon-hydrogen (C-H) bond, leading to a well-documented kinetic isotope effect that can potentially slow specific metabolic transformations, particularly those involving rate-limiting C-H bond cleavage [9].
In drug metabolism studies, deuterated analogs enable precise tracking of parent compounds and their metabolites through complex biological matrices. When cabergoline-d5 is co-administered with non-deuterated cabergoline, researchers can differentiate between endogenous compounds and drug-related molecules using mass spectrometry, providing unambiguous evidence of drug-derived metabolites [9]. This approach facilitates the comprehensive identification of biotransformation pathways and the quantification of metabolic stability for specific structural moieties—critical information for drug design optimization [3].
Beyond metabolic studies, deuterated standards have become essential for quantitative bioanalysis in regulatory contexts. The structural near-identity between cabergoline and cabergoline-d5 ensures virtually identical chromatographic behavior and extraction efficiency, while the mass difference allows for unambiguous discrimination via mass spectrometry. This combination makes deuterated internal standards the gold standard for achieving accurate and precise quantification in Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) environments [3] [7]. Additionally, these compounds enable the investigation of isotope effects on receptor binding, pharmacokinetics, and toxicity profiles, informing drug design strategies aimed at improving therapeutic indices [9].
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Cabergoline [3] [7] [9]
Property | Cabergoline | Cabergoline-d5 |
---|---|---|
Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₂D₅N₅O₂ |
Molecular Weight | 451.60 g/mol | 456.64 g/mol |
CAS Number | 81409-90-7 | 1426173-20-7 |
Receptor Affinity (Ki) | D₂: 0.7 nM, D₃: 1.5 nM, 5-HT₂B: 1.2 nM | Identical to non-deuterated form |
Primary Research Applications | Pharmacological studies, Clinical use | Metabolic tracing, Quantitative analysis, Isotope effect studies |
Mass Spectrometric Detection | m/z 452.3 [M+H]+ | m/z 457.3 [M+H]+ |
The incorporation of stable isotopes such as deuterium represents a cornerstone technique in modern analytical chemistry, particularly for the sensitive and specific detection of pharmaceutical compounds in complex biological samples. Cabergoline-d5 exemplifies how stable isotope labeling overcomes the significant challenges associated with drug quantification in matrices like plasma, urine, and tissue homogenates, where thousands of endogenous compounds can interfere with analysis [7] [9]. The mass differential created by deuterium substitution enables the formation of distinctive mass doublets when combined with the non-deuterated compound, facilitating highly selective detection through mass spectrometric techniques [9].
The application of cabergoline-d5 as an internal standard significantly enhances analytical precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Because the deuterated internal standard experiences nearly identical sample preparation losses, matrix effects, and ionization efficiency as the analyte of interest, it provides a robust correction factor throughout the analytical workflow. This correction is essential for meeting stringent regulatory requirements for bioanalytical method validation, where precision and accuracy must typically fall within ±15% of nominal values [7]. The use of cabergoline-d5 as an internal standard thus enables reliable quantification of cabergoline concentrations in pharmacokinetic studies, even at low nanogram-per-milliliter levels [7].
Advanced applications of stable isotope labeling include isotope filtering techniques coupled with high-resolution mass spectrometry. When cabergoline-d5 is spiked into biological samples alongside non-deuterated cabergoline, sophisticated data processing algorithms can detect mass differences corresponding to the number of deuterium atoms incorporated. This approach allows researchers to rapidly identify drug-related components—including metabolites—against complex backgrounds of endogenous compounds, significantly accelerating metabolite profiling studies [9]. Furthermore, the position-specific deuteration in cabergoline-d5 enables detailed investigations into metabolic soft spots and enzyme kinetics, providing insights that guide molecular design to improve metabolic stability in next-generation dopaminergic therapeutics [3] [9].
Table 3: Analytical Applications of Stable Isotope-Labeled Compounds like Cabergoline-d5 [7] [9]
Application | Mechanism | Benefit |
---|---|---|
Internal Standardization | Compensation for matrix effects and extraction efficiency variations through co-processing of deuterated analog | Improved accuracy and precision in quantitative bioanalysis |
Metabolite Identification | Detection of characteristic mass doublets in high-resolution mass spectra | Rapid discrimination of drug metabolites from endogenous compounds |
Metabolic Pathway Elucidation | Isotope pattern recognition in metabolite fragments | Determination of biotransformation sites and mechanisms |
Pharmacokinetic Studies | Simultaneous quantification of drug and internal standard in biological matrices | Robust concentration-time profiling for regulatory submissions |
Isotope Effect Studies | Comparative assessment of deuterated vs. non-deuterated compound metabolism | Identification of metabolic soft spots and design of stabilized analogs |
Compounds Mentioned
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7